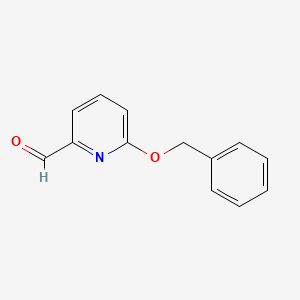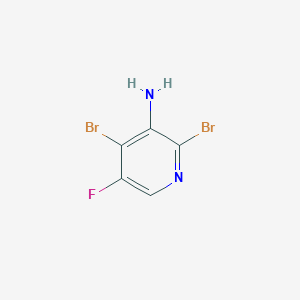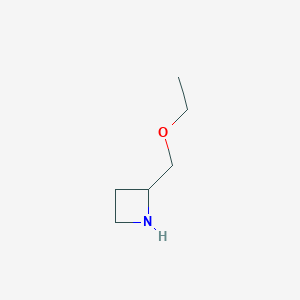
(2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-3,4-ジヒドロキシブタン-2-イル 3-(4-(ベンジルオキシ)フェニル)-2-((tert-ブトキシカルボニル)アミノ)プロパノエートは、ヒドロキシル基、ベンジルオキシ基、tert-ブトキシカルボニル基を組み合わせた複雑な有機分子です。
合成方法
合成経路と反応条件
(2S,3R)-3,4-ジヒドロキシブタン-2-イル 3-(4-(ベンジルオキシ)フェニル)-2-((tert-ブトキシカルボニル)アミノ)プロパノエートの合成は、通常、複数の工程を伴います。
出発物質: 合成は、3,4-ジヒドロキシブタン-2-オンおよび4-(ベンジルオキシ)ベンズアルデヒドなどの市販されている出発物質から始まります。
中間体の生成: 最初の工程では、酸性条件下で3,4-ジヒドロキシブタン-2-オンと4-(ベンジルオキシ)ベンズアルデヒドとの縮合反応によって中間体が生成されます。
ヒドロキシル基の保護: 次に、トリエチルアミンなどの塩基の存在下でtert-ブトキシカルボニルクロリドを用いて、ヒドロキシル基が保護されます。
カップリング反応: 保護された中間体は、適切なアミノ酸誘導体とカップリングされて最終生成物が形成されます。
脱保護: 最後の工程では、酸性条件下で保護基が除去されて目的の化合物が得られます。
工業的製造方法
この化合物の工業的製造には、収率と純度を向上させるために、上記の合成経路の最適化が含まれる場合があります。これには、自動反応器、連続フローシステム、高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybutan-2-one and 4-(benzyloxy)benzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,4-dihydroxybutan-2-one and 4-(benzyloxy)benzaldehyde under acidic conditions.
Protection of Hydroxyl Groups: The hydroxyl groups are then protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected intermediate is then coupled with an appropriate amino acid derivative to form the final product.
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
反応の種類
酸化: 化合物中のヒドロキシル基は、酸化されて対応するケトンまたはアルデヒドを形成することができます。
還元: ベンジルオキシ基は、水素化によってベンジル基に還元することができます。
置換: tert-ブトキシカルボニル基は、適切な条件下で他の保護基または官能基と置換することができます。
一般的な試薬と条件
酸化: ピリジニウムクロロクロメート(PCC)または過マンガン酸カリウム(KMnO4)などの試薬を使用できます。
還元: 水素ガスの存在下でパラジウム炭素(Pd / C)などの触媒。
置換: 目的の置換に応じて、酸性または塩基性条件。
主要な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: ベンジル誘導体の生成。
置換: 使用した試薬に応じて、さまざまな置換誘導体の生成。
科学研究への応用
化学
複雑な分子の合成: より複雑な有機分子の合成における中間体として使用されます。
触媒作用: 触媒反応におけるリガンドとしての潜在的な使用。
生物学
酵素阻害: その構造的特徴により、特定の酵素を阻害する可能性が研究されています。
医学
医薬品開発: 新しい医薬品の開発におけるリード化合物としての可能性が調査されています。
産業
材料科学:
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
作用機序
(2S,3R)-3,4-ジヒドロキシブタン-2-イル 3-(4-(ベンジルオキシ)フェニル)-2-((tert-ブトキシカルボニル)アミノ)プロパノエートの作用機序は、特定の分子標的との相互作用を伴います。ヒドロキシル基とベンジルオキシ基は、標的タンパク質と水素結合を形成し、その機能を阻害する可能性があります。tert-ブトキシカルボニル基は、化合物の安定性と生物学的利用能を高めることができます。
類似化合物の比較
類似化合物
- (2S,3R)-3,4-ジヒドロキシブタン-2-イル 3-(4-メトキシフェニル)-2-((tert-ブトキシカルボニル)アミノ)プロパノエート
- (2S,3R)-3,4-ジヒドロキシブタン-2-イル 3-(4-ヒドロキシフェニル)-2-((tert-ブトキシカルボニル)アミノ)プロパノエート
独自性
- 構造的特徴 : ベンジルオキシ基とtert-ブトキシカルボニル基の両方が同じ分子に存在します。
- 反応性 : 官能基の組み合わせにより、独自の反応性を示します。
- 応用 : 独自の構造により、さまざまな分野で多様な用途の可能性を秘めています。
類似化合物との比較
Similar Compounds
- (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
- Structural Features : The presence of both benzyloxy and tert-butoxycarbonyl groups in the same molecule.
- Reactivity : Unique reactivity due to the combination of functional groups.
- Applications : Potential for diverse applications in various fields due to its unique structure.
特性
分子式 |
C25H33NO7 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC名 |
[(2S,3R)-3,4-dihydroxybutan-2-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C25H33NO7/c1-17(22(28)15-27)32-23(29)21(26-24(30)33-25(2,3)4)14-18-10-12-20(13-11-18)31-16-19-8-6-5-7-9-19/h5-13,17,21-22,27-28H,14-16H2,1-4H3,(H,26,30)/t17-,21?,22+/m0/s1 |
InChIキー |
LGJUQORSIRVXFT-QNGGVGCWSA-N |
異性体SMILES |
C[C@@H]([C@@H](CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C(CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)





![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)





![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)
